molecular formula C22H19N3O5S B2903001 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 865161-06-4

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2903001
CAS No.: 865161-06-4
M. Wt: 437.47
InChI Key: PZTBMUOYEFTINM-GYHWCHFESA-N
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Description

The compound features a benzo[d]thiazole core substituted with a 6-acetamido group and a 2-methoxyethyl chain at position 2. The Z-configuration of the imine bond and the conjugated 2-oxo-2H-chromene-3-carboxamide moiety contribute to its unique electronic and steric properties. This hybrid structure is hypothesized to exhibit biological activity via kinase inhibition or intercalation mechanisms, though specific pharmacological data remain unexplored in the provided evidence.

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-13(26)23-15-7-8-17-19(12-15)31-22(25(17)9-10-29-2)24-20(27)16-11-14-5-3-4-6-18(14)30-21(16)28/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTBMUOYEFTINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4OC3=O)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3O5SC_{22}H_{19}N_{3}O_{5}S with a molecular weight of 437.47 g/mol. Its structure features several functional groups that contribute to its biological activity, including an acetamido group, a methoxyethyl side chain, and a chromene moiety.

PropertyValue
Molecular FormulaC22H19N3O5SC_{22}H_{19}N_{3}O_{5}S
Molecular Weight437.47 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Introduction of the Acetamido Group : Reaction with acetic anhydride in the presence of a base such as pyridine.
  • Attachment of the Methoxyethyl Group : Alkylation using 2-methoxyethyl bromide.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated efficacy against various bacterial strains, suggesting potential utility in developing new antimicrobial agents.

Anticancer Properties

Studies have explored the anticancer effects of this compound through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis.
  • Inhibition of Tumor Growth : In vivo studies in animal models have indicated that treatment with this compound can significantly inhibit tumor growth.
  • Mechanistic Insights : Research suggests that the compound may exert its effects by modulating specific signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those for traditional antibiotics.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Anticancer Activity Assessment : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Differences

The compound belongs to a class of heterocyclic hybrids integrating benzothiazole and coumarin derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (If Reported)
Target Compound Benzo[d]thiazole + Chromene 6-acetamido, 3-(2-methoxyethyl) Not Provided Not Reported Hypothesized kinase inhibition
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide Benzo[d]thiazole 6-acetamido, 3-methyl 382.46 Not Reported Not Reported
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzo[d]thiazole + Thiadiazole 6-nitro, thiadiazole-phenylurea Not Provided Not Reported VEGFR-2 inhibition, antitumor activity
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) Thiazolidinone 4-chlorobenzylidene, 4-methoxyphenyl Not Provided 186–187 Not Reported
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3 348 550A1) Benzo[d]thiazole 6-trifluoromethyl, phenylacetamide Not Provided Not Reported Patent-protected (specific use undisclosed)

Key Observations :

  • Heterocyclic Integration : Unlike the thiadiazole-phenylurea hybrid in , the target compound’s chromene-carboxamide moiety may confer distinct electronic properties, influencing pharmacokinetics (e.g., absorption, metabolism).
  • Thermal Stability : Compounds with thioxoacetamide backbones (e.g., ) exhibit higher melting points (147–207°C), suggesting greater crystallinity compared to the target compound’s unrecorded thermal behavior.

Methodological Approaches to Similarity Assessment

Compound similarity is evaluated using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients . For example:

  • Tanimoto Analysis: The target compound shares a benzothiazole scaffold with and , but divergent substituents (chromene vs. thiadiazole or trifluoromethyl) reduce similarity scores, aligning with the "activity cliff" phenomenon where minor structural changes drastically alter bioactivity .
  • Functional Group Impact : The 6-acetamido group in the target compound and may enhance hydrogen-bonding capacity compared to nitro or trifluoromethyl groups in and , influencing target selectivity.

Pharmacological Implications

While direct bioactivity data for the target compound are absent, structural analogs provide insights:

  • Antitumor Potential: The thiadiazole-phenylurea hybrid in inhibits VEGFR-2 (IC₅₀ = 0.89 µM), suggesting the target’s chromene-carboxamide group could modulate kinase affinity.
  • Solubility Considerations : The 2-methoxyethyl chain may improve aqueous solubility compared to ’s methyl group, though predicted logP values are unavailable.

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